molecular formula C20H20N6O2S2 B2701725 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1351623-13-6

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2701725
CAS No.: 1351623-13-6
M. Wt: 440.54
InChI Key: FXLCAEDUXLYISU-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O2S2 and its molecular weight is 440.54. The purity is usually 95%.
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Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrazole ring
  • Pyridazinone moiety
  • Thiazole ring
  • Carboxamide group

These functional groups suggest potential interactions with biological targets, particularly in medicinal chemistry.

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

  • Antiproliferative Activity : Related compounds have shown submicromolar antiproliferative effects against various cancer cell lines, such as MIA PaCa-2 cells. This activity is often linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways .
  • Autophagy Modulation : Certain derivatives have been identified as autophagy modulators, which can disrupt autophagic flux and enhance cellular stress responses, potentially leading to increased cancer cell death .
  • Protein Kinase Inhibition : The compound may also inhibit specific protein kinases involved in cell proliferation and survival, contributing to its anticancer properties .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Compound NameBiological ActivityMechanism
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAntiproliferativeInhibition of mTORC1 and modulation of autophagy
2-Arylacetamido-pyridazinonesVaries widelyDepends on substituents affecting bioactivity
Ethyl 6-Methyl-2-Oxo-Pyrimidine DerivativesAnticancerInteraction with DNA and protein targets

Case Studies

  • Anticancer Studies : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant anticancer activity through modulation of the autophagic process in pancreatic cancer cells. The compounds reduced mTORC1 activity and increased basal autophagy levels, suggesting a novel mechanism for anticancer effects .
  • NLRP3 Inhibition : Recent research has identified pyridazine compounds as potential NLRP3 inhibitors, which are relevant for treating neurodegenerative diseases such as Parkinson's disease. This suggests that similar structural motifs could be explored for neurological applications .

Future Directions

The diverse biological activities associated with this compound warrant further investigation. Future studies should focus on:

  • In vitro and in vivo efficacy : Detailed pharmacological studies to determine the effectiveness against specific cancer types.
  • Mechanistic studies : Investigating the precise molecular pathways affected by the compound.
  • Structure–activity relationship (SAR) analysis : To optimize the compound's structure for enhanced potency and selectivity.

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-12-11-13(2)26(23-12)16-6-7-17(27)25(24-16)9-8-21-19(28)18-14(3)22-20(30-18)15-5-4-10-29-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLCAEDUXLYISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C4=CC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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